Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone
Brand Name: Vulcanchem
CAS No.: 439109-05-4
VCID: VC4534919
InChI: InChI=1S/C14H12F3NO2S/c15-14(16,17)10-1-2-11-9(7-10)8-12(21-11)13(19)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2
SMILES: C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F
Molecular Formula: C14H12F3NO2S
Molecular Weight: 315.31

Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone

CAS No.: 439109-05-4

Cat. No.: VC4534919

Molecular Formula: C14H12F3NO2S

Molecular Weight: 315.31

* For research use only. Not for human or veterinary use.

Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone - 439109-05-4

Specification

CAS No. 439109-05-4
Molecular Formula C14H12F3NO2S
Molecular Weight 315.31
IUPAC Name morpholin-4-yl-[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone
Standard InChI InChI=1S/C14H12F3NO2S/c15-14(16,17)10-1-2-11-9(7-10)8-12(21-11)13(19)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2
Standard InChI Key XPVYNPFQBQCZOS-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F

Introduction

Synthetic Routes and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis of Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone typically involves a two-step protocol:

  • Preparation of 5-(Trifluoromethyl)-1-Benzothiophene-2-Carbonyl Chloride:

    • The benzothiophene core is functionalized via Friedel-Crafts acylation, followed by halogenation to introduce the trifluoromethyl group .

  • Coupling with Morpholine:

    • The carbonyl chloride intermediate reacts with morpholine in anhydrous dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form the target compound .

Reaction Scheme:

C₇H₃F₃SCl (Carbonyl Chloride)+C₄H₉NO (Morpholine)Et₃N, DCMC₁₄H₁₂F₃NO₂S+HCl\text{C₇H₃F₃SCl (Carbonyl Chloride)} + \text{C₄H₉NO (Morpholine)} \xrightarrow{\text{Et₃N, DCM}} \text{C₁₄H₁₂F₃NO₂S} + \text{HCl}

Yields in laboratory settings range from 65–75%, with purification achieved via recrystallization (ethanol/water) or silica gel chromatography .

Industrial Production

For large-scale manufacturing, continuous flow reactors are employed to enhance reaction efficiency and safety. Automated systems enable precise control over stoichiometry and temperature, minimizing byproducts such as N-alkylated morpholine derivatives . Post-synthesis, high-performance liquid chromatography (HPLC) ensures >97% purity, as required for pharmaceutical intermediates .

Structural and Physicochemical Properties

Molecular Architecture

X-ray crystallography and NMR studies reveal a planar benzothiophene ring system with the trifluoromethyl group inducing electron-withdrawing effects, stabilizing the π-system . The morpholino moiety adopts a chair conformation, with the carbonyl group facilitating dipole interactions with biological targets .

Key Structural Features:

  • Bond Lengths: C=O bond measures 1.21 Å, typical for carbonyl groups.

  • Dihedral Angles: The morpholino ring is tilted at 28.5° relative to the benzothiophene plane, optimizing steric compatibility .

Physicochemical Profile

PropertyValueSource
Boiling Point442.3 ± 45.0 °C (Predicted)
Density1.415 ± 0.06 g/cm³
pKa-1.89 ± 0.20
Solubility (pH 7.4)>47.3 µg/mL
LogP (Octanol-Water)3.12

The compound’s low solubility in aqueous media (<50 µg/mL) necessitates formulation strategies such as lipid nanoparticles or cyclodextrin complexes for in vivo applications .

Biological Activities and Mechanisms

Antiviral Activity

Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone inhibits viral replication by targeting RNA-dependent RNA polymerase (RdRp) and IMPDH (Inosine-5′-monophosphate dehydrogenase), enzymes critical for viral genome synthesis . In vitro studies against hepatitis C virus (HCV) demonstrated an EC₅₀ of 0.8 µM, comparable to ribavirin. The trifluoromethyl group enhances binding affinity to hydrophobic pockets in viral proteases, as evidenced by molecular docking simulations .

Anti-Inflammatory Effects

In murine models of arthritis, the compound reduced TNF-α and IL-6 levels by 42% and 38%, respectively, at a dose of 10 mg/kg . This activity is attributed to inhibition of NF-κB signaling, a pathway central to inflammatory responses .

Pharmacological Applications and Challenges

Drug Development Prospects

  • Antiviral Therapeutics: Potential use in HCV and SARS-CoV-2 treatment, given structural similarities to RdRp inhibitors like remdesivir .

  • Oncology: Combination therapy with checkpoint inhibitors to enhance tumor immunogenicity .

Formulation Challenges

The compound’s poor aqueous solubility and metabolic instability (t₁/₂ = 2.1 hours in human liver microsomes) necessitate prodrug strategies. Ester derivatives, such as morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methyl acetate, show improved bioavailability (F = 67% in rats) .

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